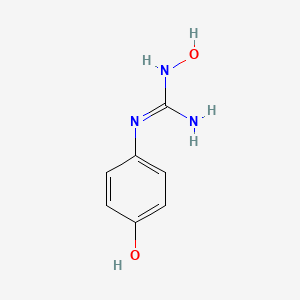
Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is a compound that belongs to the guanidine family, known for its versatile chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides reacting with derivatized amines and copper-catalyzed cross-coupling chemistry are also employed .
Industrial Production Methods: Industrial production of guanidine derivatives often involves scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
化学反应分析
Types of Reactions: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s guanidine group can participate in nucleophilic and electrophilic reactions due to its unique electronic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the hydroxyphenyl ring using reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
科学研究应用
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as a component in materials science.
作用机制
The mechanism of action of guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . For example, guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
相似化合物的比较
Guanidine: A simple guanidine compound with similar basic properties and applications in organic synthesis and medicine.
Biguanide: Known for its use in pharmaceuticals, particularly as an antidiabetic agent.
Uniqueness: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is unique due to its hydroxyphenyl moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other guanidine derivatives and enhances its versatility in various applications.
属性
CAS 编号 |
359818-91-0 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC 名称 |
1-hydroxy-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |
InChI 键 |
QHUOZEAYYKLKIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C(N)NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
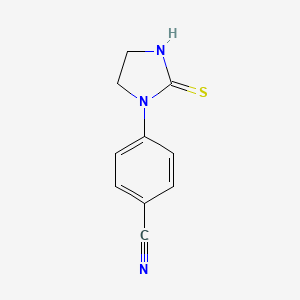
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
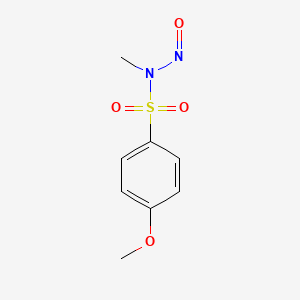
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


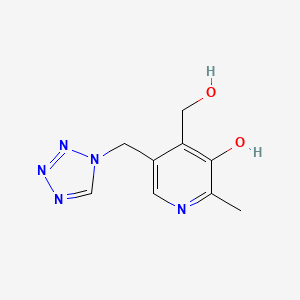
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
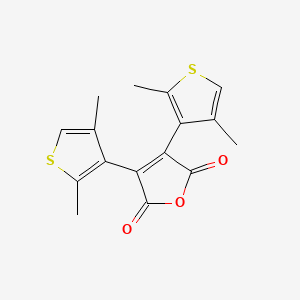
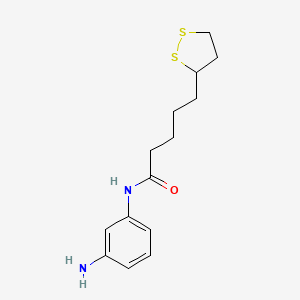
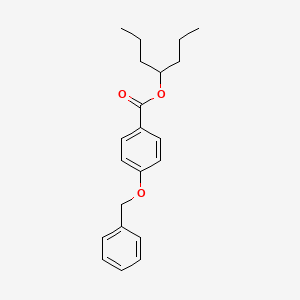
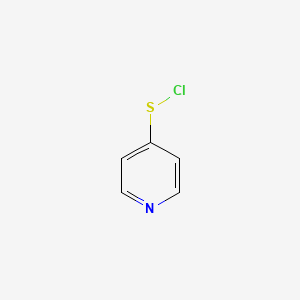
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
